molecular formula C9H9ClO2 B3258977 (5-Chloro-2,3-dihydrobenzofuran-2-yl)methanol CAS No. 312608-45-0

(5-Chloro-2,3-dihydrobenzofuran-2-yl)methanol

Cat. No. B3258977
CAS RN: 312608-45-0
M. Wt: 184.62 g/mol
InChI Key: YAOZCIWDRNGMJH-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Rearrangement reactions .

Chemical Reactions Analysis

The 2,3-dihydrobenzofuran scaffold has been utilized in various chemical reactions. For instance, it is compatible with the presence of aryl bromides, enabling the construction of halogenated DHBs. These halogenated derivatives can then be further elaborated via traditional transition-metal-catalyzed coupling reactions .

Scientific Research Applications

Lignin Depolymerization

One application of this compound involves its role in the hydrogenolysis and hydrogenation of lignin model compounds in supercritical methanolic solutions. Using metal oxide catalysts, these reactions promote hydrogen production from methanol, leading to the breaking of ether linkages and reduction of aromatic rings, primarily resulting in a mixture of cyclohexanols (Macala et al., 2009).

Synthesis of Pharmaceutical Compounds

The compound plays a significant role in the synthesis of pharmaceuticals. For instance, it is involved in the formation of losartan, an antihypertensive drug, where its structure was characterized to reveal a perfectly ordered structure stabilized by intermolecular hydrogen bonding (Tessler & Goldberg, 2004).

Electrochemical Reduction Studies

Electroreduction studies have also utilized derivatives of this compound. For example, the cathodic reduction of dibenzofuran derivatives in deuterated methanol has been investigated to understand the Birch-type reduction and incorporation of deuterium into reduction products (Voss, Waller, & Kränke, 1998).

Mechanism of Action

  • The unique structural features of benzofuran make it a privileged structure in drug discovery, especially for efficient antimicrobial candidates .

Future Directions

Research on benzofuran-based compounds continues to evolve. Scientists are exploring novel derivatives and their potential applications, including antimicrobial activity. Future studies should focus on optimizing the structure-activity relationships (SAR) around the benzofuran nucleus to develop effective antimicrobial drugs .

properties

IUPAC Name

(5-chloro-2,3-dihydro-1-benzofuran-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-3,8,11H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAOZCIWDRNGMJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C1C=C(C=C2)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Chloro-2,3-dihydrobenzofuran-2-yl)methanol

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-2-(prop-2-en-1-yl)phenol (17 g, crude, nominally 101 mmol) in chloroform (100 ml) was added mCPBA (17.4 g, 101 mmol, 1 eq) with stirring for 1 hour at 50° C. in an oil bath. Then the reaction mixture was concentrated under vacuum and re-dissolved in MeOH (100 ml). Potassium carbonate (27.6 g, 200 mmol, 2 eq) was added and the mixture was stirred for 5 hours at 50° C. The solids were filtered off and the filtrate was concentrated under vacuum. The crude material was purified by silica gel chromatography using 3% ethyl acetate in petroleum ether to elute. The product-containing fractions were combined and concentrated under vacuum to afford (5-chloro-2,3-dihydro-1-benzofuran-2-yl)methanol as yellow oil (6.15 g); 1H NMR (300 MHz, CDCl3): δ 7.00-7.18 (m, 2H), 6.80 (d, J=8.7 Hz, 1H), 4.88-4.97 (m, 1H), 3.85-3.90 (m, 1H), 3.70-3.79 (m, 1H), 3.19-3.27 (dd, J=9.3 Hz, 15.9 Hz, 1H), 2.98-3.05 (dd, J=7.5 Hz, 15.9 Hz, 1H), 2.10 (broad s, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Chloro-2,3-dihydrobenzofuran-2-yl)methanol
Reactant of Route 2
(5-Chloro-2,3-dihydrobenzofuran-2-yl)methanol
Reactant of Route 3
(5-Chloro-2,3-dihydrobenzofuran-2-yl)methanol
Reactant of Route 4
(5-Chloro-2,3-dihydrobenzofuran-2-yl)methanol
Reactant of Route 5
(5-Chloro-2,3-dihydrobenzofuran-2-yl)methanol
Reactant of Route 6
(5-Chloro-2,3-dihydrobenzofuran-2-yl)methanol

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